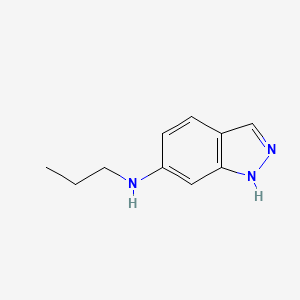

N-Propyl-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-propyl-1H-indazol-6-amine |

InChI |

InChI=1S/C10H13N3/c1-2-5-11-9-4-3-8-7-12-13-10(8)6-9/h3-4,6-7,11H,2,5H2,1H3,(H,12,13) |

InChI Key |

RDTCCXTUNRPKLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC2=C(C=C1)C=NN2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N Propyl 1h Indazol 6 Amine

General Synthetic Routes to 1H-Indazole Core Structures

The construction of the 1H-indazole core is a well-established area of heterocyclic chemistry, with numerous methods available. These can be broadly categorized into several key approaches, including classical cyclization reactions and modern metal-catalyzed cross-coupling strategies.

Cyclization Reactions and Annulation Approaches

Cyclization reactions represent one of the most fundamental and widely used strategies for synthesizing the indazole nucleus. A common approach involves the intramolecular cyclization of ortho-substituted phenylhydrazones.

A prominent method in this category is the [3+2] annulation approach , which utilizes arynes and hydrazones to construct the 1H-indazole skeleton. beilstein-journals.orgresearchgate.net This method can be adapted to produce a variety of substituted indazoles under mild conditions. For instance, N-tosylhydrazones can react with arynes to yield 3-substituted indazoles, often through the in situ generation of diazo compounds. researchgate.net Alternatively, N-aryl or N-alkylhydrazones can be used to generate 1,3-disubstituted indazoles. beilstein-journals.orgresearchgate.net

Another classical cyclization pathway is the Davis–Beirut reaction , which involves the reaction of an appropriate aniline derivative with a nitrosating agent to facilitate ring closure. Other cyclization strategies include intramolecular Ullmann-type reactions, which have been developed into scalable, multi-step processes starting from readily available benzene (B151609) derivatives. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Palladium and Copper catalysis)

Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge the bonds necessary for heterocyclic ring formation, offering high efficiency and functional group tolerance. Both palladium and copper are extensively used in the synthesis of 1H-indazoles.

Palladium-catalyzed reactions are highly effective for constructing the indazole ring. One such method involves the intramolecular C-H amination of aminohydrazones, which can proceed without the need for a ligand. rsc.org A widely used approach is the palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. researchgate.net This transformation typically employs a palladium source like Pd(dba)₂ and a phosphine ligand such as BINAP or DPEphos, in the presence of a base like cesium carbonate (Cs₂CO₃). researchgate.net Furthermore, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for functionalizing the indazole scaffold, allowing for the introduction of various aryl groups by forming new carbon-carbon bonds. nih.gov

Copper-catalyzed reactions offer a more economical alternative to palladium for the synthesis of 1H-indazoles. Copper(I) and Copper(II) salts are effective catalysts for intramolecular N-arylation of ortho-chlorinated or ortho-brominated arylhydrazones. thieme-connect.denih.gov For example, a convenient protocol using copper(I) iodide (CuI) and a base like potassium hydroxide (KOH) in dioxane has been developed for the synthesis of 1-aryl-1H-indazoles. prepchem.com Another efficient method involves a Cu(OAc)₂-catalyzed N-N bond formation from o-aminoaryl N-H ketimine species, using oxygen as the terminal oxidant. nih.gov These copper-mediated Ullmann-type cyclizations are integral to scalable synthetic routes. nih.gov

Table 1: Comparison of Metal-Catalyzed Coupling Reactions for 1H-Indazole Synthesis

| Catalyst System | Typical Substrates | Key Features |

|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd(dba)₂) | o-haloarylhydrazones, aryl halides | High efficiency, broad functional group tolerance, used in C-H activation and cross-coupling. rsc.orgresearchgate.netnih.govchemicalbook.com |

| Copper (e.g., CuI, Cu(OAc)₂) | o-haloarylhydrazones, o-aminobenzonitriles | More economical than palladium, effective for N-N bond formation and intramolecular amination. nih.govprepchem.comnih.govnih.gov |

| Rhodium/Copper (synergistic) | Imidates, nitrosobenzenes | Enables C-H activation and C-N/N-N coupling under redox-neutral conditions. rsc.orgresearchgate.net |

Intramolecular Amination and C-H Functionalization

Intramolecular amination and direct C-H functionalization are modern, atom-economical strategies for synthesizing the indazole core. These methods avoid the pre-functionalization of starting materials, such as the introduction of halogen atoms.

Silver(I)-mediated intramolecular oxidative C–H bond amination provides an efficient route to a variety of 1H-indazoles. researchgate.net This method is particularly useful for synthesizing indazoles with diverse substituents at the 3-position. researchgate.net Additionally, transition-metal-free methods have been developed, such as iodine-mediated direct aryl C-H amination of diaryl or tert-butyl aryl ketone hydrazones. rsc.org

Rhodium(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones is another powerful strategy for creating functionalized 1H-indazoles. In general, transition-metal-catalyzed C-H activation/annulation sequences have emerged as a highly favorable tool for the construction of complex indazole derivatives.

Amide Cross-Coupling Strategies

While less common for the primary ring formation, amide cross-coupling strategies are valuable for the derivatization of the indazole scaffold. For instance, N-(bromophenyl)-1-butyl-1H-indazole-3-carboxamide can be synthesized using amide coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium). nih.gov This intermediate can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling, to introduce a wide range of substituents. nih.gov

Sulfonylation Reactions for Indazole Scaffold Modification

Sulfonylation reactions are primarily used for the functionalization of the pre-formed indazole ring rather than its initial synthesis. This strategy allows for the introduction of sulfonyl groups, which are important pharmacophores. Electrochemical sulfonylation of 2H-indazoles has been reported using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. Another approach involves the oxo-sulfonylation of 2H-indazoles with sulfinic acid, mediated by tert-butyl hydroperoxide (TBHP), to produce N-sulfonylated indazolones. These reactions provide a direct method for modifying the electronic properties and biological activity of the indazole core.

Specific Alkylation and Functionalization at the N-1 Position and Other Sites Relevant to N-Propyl-1H-indazol-6-amine

The synthesis of the target compound, this compound, requires specific functionalization steps following the construction of the indazole core. The key transformations are the introduction of an amino group at the C-6 position and the regioselective alkylation with a propyl group at the N-1 position.

A common and efficient synthetic pathway starts with 6-nitro-1H-indazole . researchgate.net This starting material can be readily obtained through various established methods for indazole synthesis. The synthesis of the target molecule typically proceeds in two main steps:

N-1 Alkylation: The 6-nitro-1H-indazole is first alkylated to introduce the propyl group. The direct N-alkylation of indazoles can be challenging as it often yields a mixture of N-1 and N-2 regioisomers. rsc.org However, reaction conditions can be optimized to favor the thermodynamically more stable N-1 product. A promising system for selective N-1 alkylation involves the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) with an alkyl bromide (e.g., 1-bromopropane). beilstein-journals.orgrsc.org This method has shown high N-1 regioselectivity for a variety of substituted indazoles. beilstein-journals.orgrsc.org Studies on the methylation of 6-nitro indazole derivatives have shown that the N-1 alkylated isomer is the major product. thieme-connect.de

Reduction of the Nitro Group: Following the successful N-1 propylation, the nitro group at the C-6 position is reduced to an amine. This reduction is a standard transformation and can be achieved under mild conditions. A common method is catalytic hydrogenation, using a catalyst such as 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net This reaction is typically high-yielding and chemoselective, leaving the indazole ring intact.

Scheme 1: Proposed Synthesis of this compound

Step 1: N-1 propylation of 6-nitro-1H-indazole using a propyl halide and a base. Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation.

Table 2: Key Reactions in the Synthesis of this compound

| Reaction Step | Reagents and Conditions | Key Outcome |

|---|---|---|

| N-1 Propylation of 6-Nitro-1H-indazole | 1-bromopropane, NaH, THF | Regioselective formation of 1-propyl-6-nitro-1H-indazole. beilstein-journals.orgthieme-connect.dersc.org |

| Reduction of Nitro Group | 10% Pd/C, H₂ (atm), Methanol | Conversion of the 6-nitro group to a 6-amino group, yielding the final product. researchgate.net |

This targeted approach, building upon general methodologies for indazole synthesis and functionalization, allows for the efficient and specific production of this compound.

N-Alkylation Approaches and Regioselectivity (1H- vs 2H-Indazole Preference)

The N-alkylation of an indazole ring is a fundamental transformation that often yields a mixture of N-1 and N-2 regioisomers, posing a significant synthetic challenge. researchgate.net The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer. d-nb.infonih.govnih.gov However, the outcome of an alkylation reaction can be influenced by a variety of factors, including steric and electronic effects of substituents on the indazole ring, as well as the specific reaction conditions employed. d-nb.infobeilstein-journals.org

Achieving high regioselectivity for the N-1 position, to yield compounds like this compound, is crucial. Research has shown that the choice of base and solvent system plays a pivotal role in directing the alkylation. A promising system for achieving high N-1 selectivity is the use of sodium hydride (NaH) in tetrahydrofuran (THF). d-nb.infonih.gov This preference is particularly pronounced for indazoles bearing electron-deficient substituents. nih.gov It has been postulated that the sodium cation from NaH may coordinate with the N-2 nitrogen and an electron-rich atom in a C-3 substituent, sterically hindering attack at N-2 and favoring alkylation at the N-1 position. researchgate.netnih.gov

Conversely, different conditions can favor the N-2 isomer. For instance, Mitsunobu conditions often show a preference for the formation of the N-2 alkylated product. d-nb.infonih.gov Quantum mechanical analyses have provided deeper insight, suggesting that while the 1H-indazole is the more stable tautomer, the activation energy for N-2 alkylation can be lower under certain mechanistic pathways. wuxibiology.com For N-1 alkylation to occur from the more stable 1H tautomer, the reaction must proceed through the higher-energy 2H tautomeric form, which adds an energetic cost to the N-1 pathway and can lead to N-2 selectivity under specific acidic conditions. wuxibiology.com

| Reaction Condition | Typical Reagents | Favored Isomer | Rationale/Comments | Reference |

|---|---|---|---|---|

| Base/Solvent System | NaH in THF | N-1 (1H-indazole) | Promising system for N-1 selective alkylation, especially with electron-deficient indazoles. | d-nb.infonih.gov |

| Mitsunobu Reaction | DEAD, PPh₃, Alcohol | N-2 (2H-indazole) | Demonstrates a strong preference for the formation of the N-2 regioisomer. | d-nb.infonih.gov |

| Acid Catalysis | TfOH with Alkyl 2,2,2-trichloroacetimidates | N-2 (2H-indazole) | Quantum mechanical studies show a lower total reaction energy barrier for N-2 alkylation under these conditions. | wuxibiology.com |

| Thermodynamic Equilibration | α-halo carbonyl electrophiles | N-1 (1H-indazole) | An equilibration process favors the more thermodynamically stable N-1 substituted product. | d-nb.infonih.gov |

Functional Group Interconversion on the Indazole-6-amine Moiety

The 6-amino group on the indazole ring is a versatile handle for further derivatization. Standard functional group interconversions can be employed to introduce a wide range of functionalities, thereby modifying the compound's properties. The synthesis of the precursor, 6-amino-1H-indazole, is typically achieved through the reduction of 6-nitro-1H-indazole, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com

Once the 6-aminoindazole core is N-propylated, the primary amine can undergo several transformations:

Reductive Amination: The primary amine can be converted into a secondary or tertiary amine by reacting it with an aldehyde or ketone in the presence of a mild reducing agent. Sodium cyanoborohydride is a commonly used agent for this transformation, allowing for the introduction of various alkyl or aryl substituents. nih.govrsc.org

Acylation: The amino group can be readily acylated to form amides. For example, reaction with acetic anhydride under basic conditions yields the corresponding acetamide derivative. nih.govrsc.org This reaction can be used to introduce a variety of acyl groups.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This intermediate is highly valuable as it can be subsequently replaced by a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions, significantly expanding the synthetic possibilities at the C-6 position.

| Reaction Type | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone, Sodium Cyanoborohydride | Secondary or Tertiary Amine | Introduces diverse N-alkyl or N-aryl substituents. | nih.govrsc.org |

| Acylation | Acetic Anhydride, Base | Amide (Acetamide) | Forms stable amide derivatives. | nih.govrsc.org |

| Diazotization/Sandmeyer Reaction | NaNO₂, HCl; followed by CuX (X = Cl, Br, CN) | 6-Halo or 6-Cyano-indazole | Allows for the introduction of a wide variety of non-nitrogen substituents at the C-6 position. | ub.edu |

Substituent Introduction at C-3 and C-6 Positions of the Indazole Ring

Further diversification of the this compound structure can be achieved by introducing substituents onto the heterocyclic and benzene rings, primarily at the C-3 and C-6 positions.

C-3 Position: The C-3 position of the indazole ring is a common target for functionalization due to its susceptibility to various chemical transformations. Direct C-3 alkylation is challenging due to the lower nucleophilicity of this position compared to the N-1 and N-2 nitrogens. nih.govmit.edu However, several strategies have been developed:

Halogenation: Halogens, particularly bromine and iodine, can be introduced at the C-3 position and serve as versatile handles for subsequent cross-coupling reactions. chim.it Reagents like N-bromosuccinimide (NBS) are widely used for C-3 bromination. chim.it

Metalation and Cross-Coupling: A powerful strategy involves the regioselective deprotonation of an N-protected indazole at the C-3 position, followed by transmetalation (e.g., with a zinc salt) to form an organozinc species. This intermediate can then undergo palladium-mediated Negishi cross-coupling to introduce a wide variety of aryl and heteroaryl groups. chim.itacs.org

Umpolung Strategy: An alternative approach reverses the typical reactivity (umpolung). By using N-(benzoyloxy)indazoles as electrophiles, a copper-hydride (CuH) catalyzed reaction can achieve highly C-3 selective allylation, enabling the construction of C-3 quaternary stereocenters. pnrjournal.comnih.govmit.edunih.gov

C-6 Position: As discussed in the previous section, the most direct route to functionalizing the C-6 position is through chemical modification of the existing amino group. The conversion of the amine to a diazonium salt is a key strategy, as it opens the door to a plethora of substituents via Sandmeyer and Schiemann reactions, allowing for the introduction of halogens, cyano, and hydroxyl groups.

Green Chemistry Principles in Indazole Synthesis

The growing importance of sustainability in chemical manufacturing has spurred the development of greener synthetic routes for important heterocyclic scaffolds like indazole. benthamdirect.combohrium.com These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green approaches applicable to indazole synthesis include:

Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds. Greener alternatives include using water, polyethylene glycol (PEG), or ionic liquids as the reaction medium. acs.orgorganic-chemistry.org

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts, such as copper(I) oxide nanoparticles supported on activated carbon (CuO@C), facilitates easier product purification and catalyst reuse, adhering to green chemistry principles. acs.org Such catalysts have been successfully employed in one-pot, three-component reactions to synthesize 2H-indazoles. organic-chemistry.org

Alternative Energy Sources: Techniques like microwave-assisted synthesis or electrochemical methods can reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgsamipubco.com For example, an electrochemical approach has been developed for the regioselective C-3 trifluoromethylation of 2H-indazoles, avoiding the need for external oxidants. organic-chemistry.org

| Green Principle | Methodology | Example | Reference |

|---|---|---|---|

| Use of Green Solvents | Reaction in Polyethylene Glycol (PEG) | One-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, amines, and sodium azide in PEG-400. | acs.org |

| Heterogeneous Catalysis | Copper oxide nanoparticles on activated carbon (CuO@C) | CuO@C catalyzed three-component synthesis of 2H-indazoles, with catalyst recyclability. | acs.org |

| Energy Efficiency | Electrochemical Synthesis | Regioselective C3-H trifluoromethylation of 2H-indazoles using C-soft (+)/Ni-foam (-) electrodes. | organic-chemistry.org |

| Atom Economy | One-Pot, Three-Component Reaction | Synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization Techniques for N Propyl 1h Indazol 6 Amine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of indazole derivatives. It provides profound insights into the molecular framework, enabling the precise determination of atomic connectivity and stereochemistry.

1H NMR and 13C NMR Diagnostics for Positional Isomerism (e.g., N-1 vs N-2)

The substitution pattern on the indazole ring, particularly the distinction between N-1 and N-2 isomers, is a critical aspect of characterization. Both ¹H and ¹³C NMR spectroscopy are indispensable tools for differentiating these positional isomers. nih.govresearchgate.net

In ¹H NMR, the chemical shifts of the indazole ring protons are highly sensitive to the position of the N-alkylation. For instance, in N-1 substituted indazoles, the proton at position 7 (H-7) typically experiences a significant downfield shift compared to its position in the corresponding N-2 isomer. This is attributed to the anisotropic effect of the adjacent nitrogen atom. Conversely, the chemical shift of the proton at position 3 (H-3) is often a key indicator.

¹³C NMR spectroscopy provides further definitive evidence for isomer differentiation. The chemical shifts of the carbon atoms within the indazole core, especially C-3, C-7a, and C-3a, show distinct and predictable variations between N-1 and N-2 substituted analogs. researchgate.netnih.gov For example, the C3 signal in N-1 substituted indazoles generally appears at a different chemical shift compared to N-2 substituted indazoles. nih.gov Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, can be employed to predict and confirm these chemical shifts, providing a robust basis for structural assignment. nih.govacs.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Indazole Ring Protons Interactive data table available online.

| Proton | Typical Chemical Shift (ppm) in N-1 Substituted Indazoles | Typical Chemical Shift (ppm) in N-2 Substituted Indazoles |

|---|---|---|

| H-3 | ~8.1 | ~8.0 |

| H-4 | ~7.8 | ~7.7 |

| H-5 | ~7.1 | ~7.1 |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Indazole Ring Carbons Interactive data table available online.

| Carbon | Typical Chemical Shift (ppm) in N-1 Substituted Indazoles | Typical Chemical Shift (ppm) in N-2 Substituted Indazoles |

|---|---|---|

| C-3 | ~135 | ~123 |

| C-3a | ~121 | ~127 |

| C-4 | ~121 | ~120 |

| C-5 | ~110 | ~116 |

| C-6 | ~122 | ~122 |

| C-7 | ~127 | ~120 |

2D NMR Techniques (e.g., NOESY)

To further solidify structural assignments and probe through-space connectivities, two-dimensional (2D) NMR techniques are employed. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for distinguishing between N-1 and N-2 isomers. nih.gov

In a NOESY experiment, spatial proximity between protons results in cross-peaks. For an N-1 substituted indazole, a NOESY correlation is expected between the protons of the N-propyl group (specifically the methylene (B1212753) protons adjacent to the nitrogen) and the H-7 proton of the indazole ring. Conversely, for an N-2 substituted isomer, a correlation would be observed between the N-propyl protons and the H-3 proton. These unambiguous correlations provide definitive proof of the substitution site. nih.gov Other 2D techniques like COSY and HMBC are also crucial for assigning all proton and carbon signals unequivocally. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight of N-Propyl-1H-indazol-6-amine and its analogs, and for gaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula. nih.govdoaj.org

The fragmentation patterns observed in the mass spectrum are characteristic of the indazole core and its substituents. In electron ionization (EI) mass spectrometry, a common fragmentation pathway for indazole derivatives involves the cleavage of the bond between the carbonyl carbon and the nitrogen of the amide group, if present. fxcsxb.comresearchgate.net For N-alkylated indazoles, fragmentation can also occur at the N-alkyl chain. The analysis of these fragmentation patterns can help to confirm the structure and identify unknown analogs. fxcsxb.com

Table 3: Expected HRMS Data for this compound Interactive data table available online.

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 176.1239 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. doaj.org The IR spectrum of this compound and its analogs will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational modes to be observed include the N-H stretching vibrations of the amine group, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the propyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the indazole ring system give rise to absorptions in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations will also be present. The gas-phase IR spectrum of the parent indazole molecule has been extensively studied and provides a foundational reference for the assignment of vibrational modes in its derivatives. psu.edursc.orgrsc.org

Table 4: Characteristic IR Absorption Bands for this compound Interactive data table available online.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C/C=N (Aromatic) | Stretch | 1450-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π→π* transitions of the aromatic indazole system. The position and intensity of these bands can be influenced by the nature and position of substituents on the indazole ring. The UV-Vis spectra of indazole and its derivatives have been previously reported, providing a basis for comparison. science-softcon.descience-softcon.de

Solid-State Characterization

The characterization of this compound and its analogs in the solid state is crucial for understanding their crystal packing, polymorphism, and physical properties. X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. acs.org It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal lattice. researchgate.net For instance, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine reveals an almost planar molecular skeleton with N—H⋯N hydrogen bonds dictating the crystal packing. researchgate.net While no specific crystal structure for this compound is publicly available, the structures of related indazole derivatives provide valuable insights into the likely packing motifs. acs.orgnih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For indazole derivatives, single-crystal XRD analysis provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov This information is crucial for understanding the molecule's conformation and how it packs in the solid state.

Table 1: Representative Crystallographic Data for an Indazole Analog

| Parameter | Value |

| Compound Name | 1,3-Dimethyl-1H-indazol-6-amine |

| Chemical Formula | C9H11N3 |

| Crystal System | Orthorhombic |

| Space Group | Pca2 |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| V (ų) | 863.28 (9) |

| Z | 4 |

Data sourced from a study on 1,3-Dimethyl-1H-indazol-6-amine. researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and decomposition profile of pharmaceutical compounds. nih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ipfdd.de This analysis helps determine the temperatures at which the compound starts to decompose, providing insights into its stability under thermal stress.

For this compound, a TGA analysis would reveal its decomposition pattern, including the onset temperature of degradation and the percentage of mass loss at different stages. This information is critical for establishing safe handling and storage conditions. Studies on other pharmaceutical compounds have demonstrated the utility of TGA in determining thermal stability, with decomposition temperatures varying based on the molecular structure. nih.gov For example, the thermal behavior of various drugs can be compared to understand their relative stabilities. nih.gov The data from TGA can be complemented by Derivative Thermogravimetry (DTG), which plots the rate of mass loss, and Differential Thermal Analysis (DTA), which detects thermal events like melting and decomposition. nih.govresearchgate.net

Table 2: Illustrative TGA Data Interpretation for a Pharmaceutical Compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25-150 | < 1% | Loss of adsorbed water/solvent |

| 180-250 | 25% | Onset of thermal decomposition, initial fragmentation |

| 250-400 | 45% | Major decomposition stage |

| >400 | 20% | Final decomposition to residual ash |

This table provides a generalized interpretation of TGA data and does not represent actual data for this compound.

Other Advanced Analytical Methods

Beyond XRD and TGA, other advanced analytical techniques provide further characterization of this compound and its analogs.

Electron Spin Resonance (ESR) , also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects and characterizes species with unpaired electrons (free radicals). nih.gov While not directly applicable to the ground state of this compound, ESR can be invaluable for studying its behavior in certain contexts, such as its potential to generate or interact with reactive oxygen species (ROS) under specific conditions (e.g., photolysis or in the presence of certain catalysts). nih.gov

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDAX) is a powerful combination for morphological and elemental analysis. surfacesciencewestern.comresearchgate.net SEM provides high-resolution images of the sample's surface topography, revealing particle size, shape, and morphology. surfacesciencewestern.com When coupled with EDAX, it allows for the qualitative and semi-quantitative determination of the elemental composition of the sample. nih.govresearchgate.net For a sample of this compound, SEM could be used to visualize the crystalline or amorphous nature of the solid, while EDAX would confirm the presence of carbon, nitrogen, and hydrogen, and could detect any inorganic impurities. nih.gov

Table 3: Summary of Advanced Analytical Techniques and Their Applications

| Technique | Information Provided | Relevance to this compound |

| X-ray Diffraction (XRD) | 3D molecular structure, crystal packing, intermolecular interactions. | Definitive structural confirmation, understanding of solid-state properties. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile, moisture/solvent content. | Determination of handling and storage stability. |

| Electron Spin Resonance (ESR) | Detection and characterization of free radicals. | Investigation of potential radical-mediated reactions or degradation pathways. |

| SEM-EDAX | Surface morphology, particle size and shape, elemental composition. | Characterization of the solid form and elemental purity. |

Computational Chemistry and Theoretical Modeling of N Propyl 1h Indazol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the intrinsic properties of N-Propyl-1H-indazol-6-amine, such as its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often utilizing functionals like Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) combined with a basis set such as 6-31G(d,p), can be used to determine its most stable three-dimensional conformation. nih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's geometry.

The electronic structure analysis from DFT reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic properties that can be calculated include the dipole moment, atomic charges, and the molecular electrostatic potential (MEP). The MEP map visually represents the electrostatic potential on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (indazole) | ~1.35 Å |

| Bond Length | N-N (indazole) | ~1.38 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Angle | C-N-N (indazole) | ~110° |

| Bond Angle | N-N-C (indazole) | ~105° |

| Dihedral Angle | C-C-N-H (amine) | Varies with conformation |

Note: The values in this table are representative and would be precisely determined through specific DFT calculations for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system and the amino group, while the LUMO would be distributed over the aromatic system. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution. dntb.gov.uaresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -5.5 |

| LUMO | ~ -0.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 |

Note: These are representative energy values based on similar heterocyclic compounds and would be specifically calculated for this compound.

Indazole derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 atom of the pyrazole (B372694) ring, respectively. nih.gov For the majority of substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net This preference can be investigated computationally by calculating the relative energies of the two tautomeric forms of this compound using DFT or other high-level ab initio methods. nih.gov

Theoretical calculations have shown that the energy difference between the 1H and 2H tautomers of indazole is typically in the range of a few kcal/mol, with the 1H form being more stable. researchgate.net The greater stability of the 1H-tautomer is often attributed to more favorable electronic delocalization and dipole moment in solution. nih.gov While the 2H-tautomer can be stabilized by specific substitution patterns or intermolecular interactions like hydrogen bonding, the 1H-form is generally the predominant species for N-substituted indazoles like this compound. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the interactions of this compound with biological macromolecules, such as proteins, and to understand its behavior in a biological environment.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. For this compound, docking studies can be performed against various protein targets to predict its binding affinity and mode of interaction. nih.govjmchemsci.com

The process involves generating multiple conformations of the ligand and placing them in the active site of the protein. A scoring function is then used to estimate the binding energy for each conformation, with lower binding energies indicating more favorable interactions. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the protein's active site.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Asp145 (Hydrogen Bond with amine), Val80 (Hydrophobic), Leu132 (Hydrophobic) |

| Predicted Inhibition Constant (Ki) | ~ 2 µM |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. Following a molecular docking study, an MD simulation can be initiated for the predicted complex of this compound and its target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies can elucidate the key molecular features that govern their interactions with a specific biological target.

A hypothetical QSAR study for a series of N-alkyl-1H-indazol-6-amine derivatives, including this compound, would involve the following steps:

Dataset Selection: A dataset of indazole derivatives with varying substituents at the N-1 position and on the benzene (B151609) ring would be compiled, along with their experimentally determined biological activities (e.g., IC50 or Ki values) against a specific target.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D autocorrelations which describe the molecular topology.

3D descriptors: Geometric descriptors (e.g., molecular surface area, volume) and descriptors from GETAWAY (GEometry, Topology, and Atom-Weights AssemblY), RDF (Radial Distribution Function), and 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) which describe the 3D arrangement of atoms. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a QSAR model that correlates the calculated descriptors with the biological activity. nih.gov For instance, a study on other indazole compounds utilized a genetic algorithm coupled with multiple linear regression (GA-MLR) to select the most relevant descriptors and generate a robust QSAR model. nih.govdistantreader.org

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques. Cross-validation (leave-one-out or leave-many-out) and y-randomization are common internal validation methods. nih.gov External validation involves predicting the activity of a set of compounds that were not used in the model development.

The resulting QSAR model can be represented by an equation that quantifies the contribution of each descriptor to the biological activity. For example, a simplified hypothetical QSAR equation might look like:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, ... are the coefficients of the respective descriptors.

A study on a series of indazole compounds identified descriptors such as AATS1v (a 2D autocorrelation descriptor), RDF55m (a 3D RDF descriptor), E1s (a 3D GETAWAY descriptor), ATSC3s (a 2D autocorrelation descriptor), and AATSC7s (a 2D autocorrelation descriptor) as being crucial for their biological activity. nih.gov This suggests that a combination of 2D and 3D properties is important for the activity of indazole derivatives.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Topological | Balaban J index, Wiener index | Molecular shape and branching |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity and intermolecular interactions |

| Steric | Molar refractivity, Verloop sterimol parameters | Size and shape of substituents |

| Hydrophobic | LogP, Ghose-Crippen LogKow | Partitioning between aqueous and lipid phases |

This interactive table allows for the exploration of potential descriptor classes and their relevance in a QSAR model for this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational tool that focuses on the 3D arrangement of essential chemical features responsible for a molecule's biological activity. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for its interaction with a biological target.

The development of a pharmacophore model for indazole-based compounds typically involves:

Ligand-Based Pharmacophore Modeling: In the absence of a known target structure, a set of active compounds, including this compound, can be aligned to identify common chemical features. For instance, a pharmacophore model for asymmetrical hexahydro-2H-indazole analogs of curcumin identified one hydrophobic, one hydrogen bond acceptor, and aromatic interactions as key features. ugm.ac.idugm.ac.id

Structure-Based Pharmacophore Modeling: If the 3D structure of the biological target is available, a pharmacophore model can be generated based on the key interactions observed between the ligand and the active site residues. Studies on indazole derivatives have highlighted the importance of the indazole N-2 atom forming a hydrogen bond with the backbone NH of specific amino acid residues in the target protein. nih.gov

A potential pharmacophore model for this compound could include:

A hydrogen bond donor feature associated with the amine group at the 6-position.

A hydrogen bond acceptor feature from one of the nitrogen atoms in the indazole ring.

A hydrophobic feature corresponding to the propyl group at the N-1 position.

An aromatic ring feature representing the indazole scaffold.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Interaction |

| Hydrogen Bond Donor (HBD) | The amino group (-NH2) | Interaction with an acceptor group on the target protein |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom(s) of the indazole ring | Interaction with a donor group on the target protein |

| Hydrophobic (HY) | The n-propyl group | Interaction with a hydrophobic pocket in the target protein |

| Aromatic Ring (AR) | The bicyclic indazole ring system | π-π stacking or other aromatic interactions |

This interactive table outlines the key pharmacophoric features that could be crucial for the biological activity of this compound.

Once a validated pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases to identify novel compounds with the desired biological activity. dovepress.com This process involves filtering compound libraries to select molecules that match the pharmacophore hypothesis. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target, followed by experimental validation. This approach has been successfully applied to identify novel inhibitors for various targets using indazole-containing scaffolds. nih.govacs.org

Structure Activity Relationship Sar and Rational Design Principles for N Propyl 1h Indazol 6 Amine Analogs

Influence of the N-Propyl Moiety on Biological Activity and Molecular Interactions

The N-propyl group at the N-1 position of the indazole ring plays a crucial role in defining the pharmacological profile of N-Propyl-1H-indazol-6-amine analogs. While direct SAR studies on this specific compound are not extensively published, principles derived from related N-alkyl indazole and N-alkyl indole series provide significant insights. The length and nature of the N-alkyl chain are critical for receptor affinity and selectivity.

Generally, an alkyl chain of at least three to six carbons at the N-1 position is considered optimal for high-affinity binding to various receptors. nih.gov This is often attributed to the chain's ability to engage with hydrophobic pockets within the target's binding site. A propyl group, being a three-carbon chain, fits this requirement and is often sufficient to establish these beneficial hydrophobic interactions. Increasing the chain length beyond this optimal range, for instance to a heptyl group, can lead to a significant decrease in binding affinity, likely due to steric hindrance or unfavorable interactions outside the intended pocket. nih.gov

Role of the Indazole Core in Modulating Biological Effects

The indazole core is a cornerstone of the molecule's biological activity, widely recognized in medicinal chemistry as a "privileged scaffold". researchgate.net This designation means the indazole ring system is a versatile structure capable of binding to a wide range of biological targets, making it a frequent component in clinically successful drugs. nih.govnih.govnih.gov

The indazole nucleus is an aromatic bicyclic heterocycle that exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov The 1H-tautomer, as seen in this compound, is generally the more thermodynamically stable and predominant form. nih.govnih.gov

Several key features of the indazole core contribute to its biological effects:

Hydrogen Bonding Capability : The indazole ring possesses both a hydrogen bond donor (the N-H proton in the unsubstituted parent, though this is replaced by the propyl group in the title compound) and a hydrogen bond acceptor (the N-2 nitrogen). This dual functionality allows it to form crucial interactions with amino acid residues in target proteins, such as kinases. nih.gov

Aromaticity and Rigidity : The planar, aromatic nature of the indazole ring facilitates π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein's binding site. Its rigidity helps to lock the molecule into a specific, favorable conformation for binding, reducing the entropic penalty upon interaction.

The indazole scaffold is a key pharmacophore in numerous therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-HIV activities, underscoring its importance in drug design. nih.govbiotech-asia.org

Impact of Substituents at Key Positions (e.g., C-6 Amino Group, C-3) on Biological Profiles

The biological activity of indazole-based compounds is highly sensitive to the nature and position of substituents on the bicyclic ring. For this compound analogs, the C-6 amino group and the C-3 position are critical sites for modification to fine-tune the biological profile.

C-6 Amino Group: The amino group at the C-6 position is a key functional handle for introducing a wide variety of substituents to explore SAR. Studies on 6-aminoindazole derivatives have shown that modifications at this site can dramatically influence biological activity, particularly in the context of anticancer agents. For example, attaching different aryl groups to the C-6 nitrogen can significantly alter cytotoxic potency against various cancer cell lines.

One study found that introducing a methyl group at the C-3 position of the indazole ring generally enhanced toxicity against HCT116 colon cancer cells, and further substitution on the C-6 amino group with aryl groups provided better cytotoxicity than with alkyl groups. austinpublishinggroup.com Specifically, replacing a benzyl group with a fluorobenzyl group at the C-6 amino position increased the toxic potency nearly 19-fold, highlighting the importance of specific electronic and steric features. austinpublishinggroup.com

Table 1: SAR of C-6 Amino Substituted Indazole Analogs against HCT116 Cancer Cells

(Data sourced from RSC Adv., 2021, 11, 2329-2340) austinpublishinggroup.com

Bioisosteric Replacement Strategies in Indazole-Based Compound Design

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing one atom or group with another that has similar physicochemical or biological properties. beilstein-journals.org This technique is widely applied in the design of indazole analogs to improve potency, selectivity, and pharmacokinetic profiles.

Indazole as a Bioisostere for Other Heterocycles

The indazole ring itself is frequently used as a bioisostere for other common aromatic systems found in bioactive molecules, most notably indole and phenol.

Indazole for Indole : Indazole is a well-established bioisostere for indole. nih.gov While both are bicyclic aromatic systems with a hydrogen bond-donating N-H group, the indazole contains an additional nitrogen atom that can act as a hydrogen bond acceptor. This extra interaction point can significantly enhance binding affinity for a target protein.

Indazole for Phenol/Catechol : Replacing a phenol or catechol moiety with an indazole ring is a common strategy to overcome pharmacokinetic liabilities. nih.gov Phenols are often susceptible to rapid phase II metabolism (glucuronidation), leading to poor oral bioavailability and short duration of action. nih.gov The indazole ring mimics the hydrogen-bond donating ability of the phenol's hydroxyl group but is generally less prone to this metabolic pathway, thereby improving the drug-like properties of the molecule. nih.gov

Scaffold Hopping Approaches in this compound Derivative Discovery

Scaffold hopping is a rational drug design strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one, while preserving the essential pharmacophoric features responsible for biological activity. This technique is used to discover novel classes of compounds with potentially improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.

In the context of indazole derivatives, scaffold hopping is a powerful discovery tool. A prominent example is the "hop" from an indole scaffold to an indazole framework. This is a logical transition, given that indazole is a known bioisostere of indole. Such a hop maintains the bicyclic aromatic core and key hydrogen bonding features but alters the electronic distribution and spatial arrangement of atoms, which can lead to new and potentially beneficial interactions with the target. This approach has been successfully used to develop dual inhibitors of MCL-1/BCL-2 from compounds that were initially selective for just one.

By applying scaffold hopping, researchers can move from a known class of compounds, such as indole-based kinase inhibitors, to novel indazole-based series like those related to this compound, thereby exploring new chemical space and identifying next-generation therapeutic candidates.

Preclinical Mechanistic Investigations and Biological Targets of N Propyl 1h Indazol 6 Amine Derivatives

Molecular Mechanisms of Action

The therapeutic potential of N-Propyl-1H-indazol-6-amine derivatives is largely attributed to their ability to interact with a variety of specific biological targets. These interactions can lead to the modulation of key signaling pathways involved in disease pathogenesis. The primary molecular mechanisms investigated include kinase inhibition, enzyme modulation, and receptor agonism or antagonism.

Kinase Inhibition Profiles

Indazole-based compounds have been extensively studied as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Derivatives of the indazole scaffold have demonstrated inhibitory activity against a range of kinases.

One of the most prominent targets for this class of compounds is Polo-like Kinase 4 (PLK4) , a master regulator of centriole duplication. Overexpression of PLK4 is linked to tumorigenesis, making it a key therapeutic target. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors. Notably, compound K22 demonstrated exceptionally potent PLK4 inhibitory activity with an IC50 value of 0.1 nM nih.govnih.gov. Another potent inhibitor, CFI-400945, which features an indazole core, exhibits a Ki of 0.26 nM and an IC50 of 2.8 nM against PLK4 nih.gov. This compound also shows activity against other kinases such as Aurora B kinase (AURKB) and Tropomyosin receptor kinases (TRKA, TRKB) nih.gov.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs) is another key activity of indazole derivatives. A compound designated 7r was identified as a highly potent FGFR1 inhibitor, with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM nih.gov. Further studies led to the development of compound 9u, which also showed potent FGFR1 inhibition with an IC50 of 3.3 nM nih.gov.

The c-Jun N-terminal Kinase 3 (JNK3) , a member of the mitogen-activated protein kinase (MAPK) family primarily expressed in the brain, has also been targeted. An indazole-based inhibitor, compound 29, was found to be a potent and selective JNK3 inhibitor with an IC50 of 5 nM semanticscholar.org. This compound showed significant inhibition of JNK3 (89%) and JNK2 (81%) when profiled against a large panel of kinases semanticscholar.org.

Furthermore, indazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. One study reported a potent indazole derivative, compound 30, with a VEGFR-2 IC50 of 1.24 nM nih.gov. Other indazole-pyrimidine hybrids have also shown significant VEGFR-2 inhibition, with sulfonamide derivative 13i displaying an IC50 of 34.5 nM nih.gov.

Research has also explored the activity of indazole derivatives against other kinases. An in-silico study suggested that certain indazole-sulfonamide compounds have a strong binding affinity for MAPK1 , with binding energies as low as -8.34 Kcal/mol mdpi.com. Additionally, indazole-based compounds have been developed as analog-sensitive inhibitors of Akt , a key kinase in cell survival pathways nih.govucsf.edu.

Interactive Table: Kinase Inhibition by Indazole Derivatives

| Compound/Derivative Class | Target Kinase | IC50 / Ki Value | Reference |

| K22 | PLK4 | 0.1 nM (IC50) | nih.govnih.gov |

| CFI-400945 | PLK4 | 2.8 nM (IC50), 0.26 nM (Ki) | nih.gov |

| 7r | FGFR1 | 2.9 nM (IC50) | nih.gov |

| 9u | FGFR1 | 3.3 nM (IC50) | nih.gov |

| 29 | JNK3 | 5 nM (IC50) | semanticscholar.org |

| 30 | VEGFR-2 | 1.24 nM (IC50) | nih.gov |

| 13i | VEGFR-2 | 34.5 nM (IC50) | nih.gov |

| PrINZ | Akt | Analog-sensitive inhibitor | nih.gov |

| Indazole-sulfonamides | MAPK1 | -8.34 Kcal/mol (Binding Energy) | mdpi.com |

Enzyme Modulation

Beyond kinases, derivatives of this compound modulate the activity of various other enzymes implicated in disease.

Histone Deacetylase 6 (HDAC6) is a cytoplasmic enzyme involved in protein homeostasis and cell cycle regulation, making it an attractive anticancer target. A study on indazole-based HDAC6 inhibitors identified compound 5j as a potent and selective inhibitor with an IC50 value of 1.8 ± 0.3 nM nih.gov. This compound was shown to preferentially induce the acetylation of α-tubulin, a hallmark of selective HDAC6 inhibition nih.gov.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune evasion in cancer. The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to suppress IDO1 protein expression in human colorectal cancer cells mdpi.com. Another 1H-indazole derivative, compound 120, exhibited direct IDO1 inhibitory activity with an IC50 of 5.3 μM.

The Cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and is also implicated in carcinogenesis. A series of (aza)indazole derivatives were developed as selective COX-2 inhibitors. Compound 16 from this series showed effective COX-2 inhibition with an IC50 of 0.409 µM and demonstrated excellent selectivity over the COX-1 isoform nih.gov.

Indazole derivatives have also been identified as activators of Glucokinase , a key enzyme in glucose metabolism. A series of novel indazole and pyrazolopyridine-based activators were developed, with compound 42 emerging as a potent activator with favorable preclinical properties for the potential treatment of type 2 diabetes nih.govresearchgate.net.

In the realm of antibacterial research, indazole derivatives have been discovered as a novel class of Bacterial Gyrase B (GyrB) inhibitors. This enzyme is a validated target for antibiotics, and indazole-based compounds have shown excellent enzymatic and antibacterial activity mdpi.com.

Receptor Agonism/Antagonism

The interaction of indazole derivatives with G-protein coupled receptors (GPCRs) has also been explored, revealing potent and selective activities.

Specifically, derivatives have been synthesized and evaluated as Serotonin 5-HT2 receptor agonists. Serotonin receptors are involved in a wide range of physiological functions. The compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent and peripherally acting 5-HT2 receptor agonist with an EC50 value of 42.7 nM and high selectivity over other serotonin receptor subtypes nih.gov.

Cellular Response and Pathway Modulation

The molecular interactions of this compound derivatives translate into distinct cellular responses, most notably affecting cell proliferation and the cell cycle, which are fundamental processes in cancer biology.

Antiproliferative Activity in Various Cancer Cell Lines

Consistent with their activity against key cancer targets like PLK4 and FGFRs, indazole derivatives exhibit potent antiproliferative effects across a wide range of human cancer cell lines.

For instance, the PLK4 inhibitor K22 demonstrated significant anti-proliferative efficacy against MCF-7 breast cancer cells with an IC50 of 1.3 μM nih.govnih.gov. Another PLK4 inhibitor, CFI-400945, inhibited the proliferative activity of breast, ovarian, and colorectal cancer cell lines nih.gov.

In human colorectal cancer cells (HCT116), the IDO1-modulating compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) showed potent anti-proliferative activity with an IC50 of 0.4 ± 0.3 μM mdpi.com. A related compound, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), exhibited an IC50 of 14.3 ± 4.4 µM in the same cell line mdpi.com.

A broader screening of indazole derivatives revealed activity against multiple cell lines. One study evaluated a series of compounds against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines nih.gov. Within this series, compound 6o was particularly effective against the K562 cell line, with an IC50 value of 5.15 µM nih.gov.

Interactive Table: Antiproliferative Activity of Indazole Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |

| K22 | MCF-7 | Breast Cancer | 1.3 μM | nih.govnih.gov |

| 36 | HCT116 | Colorectal Cancer | 0.4 ± 0.3 μM | mdpi.com |

| 9f | HCT116 | Colorectal Cancer | 14.3 ± 4.4 µM | mdpi.com |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.gov |

| CFI-400945 | Various | Breast, Ovarian, Colorectal | Not specified | nih.gov |

Cell Cycle Arrest Induction

The antiproliferative effects of these compounds are often mediated by their ability to induce cell cycle arrest, preventing cancer cells from completing the division process.

The potent PLK4 inhibitor K22 was found to regulate G2/M centrosome replication, leading to cell division arrest in MCF-7 cells nih.gov. Similarly, the IDO1-modulating compound 36 was shown to induce G2/M cell cycle arrest in HCT116 cells mdpi.com.

In contrast, other derivatives affect an earlier phase of the cell cycle. Compound 6o, which was active against K562 leukemia cells, was found to exert its antitumor properties by causing an increase in the G0/G1 cell population, indicating an arrest in the G0/G1 phase of the cell cycle nih.gov.

Impact on Centriole Replication and Mitosis

Derivatives of 1H-indazol-6-amine have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine protein kinase that is a master regulator of centriole duplication. nih.govrsc.org PLK4 is located at the centrosome and plays a critical role in the regulation of cell mitosis and the maintenance of genomic integrity. nih.govrsc.org The overexpression of PLK4 is linked to the development and progression of several cancers, where it influences tumor cell proliferation, differentiation, and invasion. nih.govrsc.org

The process of cell division is tightly controlled, and errors can lead to diseases such as cancer. nih.gov PLK4's essential function is in initiating the formation of new centrioles, which are core components of the centrosome that organizes the mitotic spindle necessary for proper chromosome segregation during cell division. nih.gov Inhibition of PLK4 by 1H-indazol-6-amine derivatives disrupts this process, leading to a failure in centriole replication. This disruption of the normal cell cycle can arrest cell division and induce apoptosis (programmed cell death). nih.gov For instance, studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives show that they can regulate G2/M centrosome replication by inhibiting PLK4, thereby arresting cell division in breast cancer cells. nih.gov The targeted inhibition of PLK4 represents a key mechanism by which these compounds exert their anti-mitotic and anti-proliferative effects. sci-hub.seacs.orgnih.gov

Preclinical Investigative Methodologies

In Vitro Enzyme and Cell-Based Assays

The preclinical evaluation of this compound derivatives relies heavily on a variety of in vitro assays to determine their efficacy and mechanism of action. These methodologies can be broadly categorized into enzyme-based and cell-based assays.

Enzyme-Based Assays: Direct inhibitory activity against the target kinase is quantified using in vitro enzyme activity assays. For derivatives targeting PLK4, these assays measure the compound's ability to inhibit the kinase's function. The potency is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a series of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives were evaluated for their PLK4 inhibitory activity, with the most potent compound, K22, demonstrating an IC50 of just 0.1 nM. nih.govrsc.org

Cell-Based Assays: Cell-based assays are crucial for understanding a compound's effects in a biological context.

Anti-proliferative Assays: The Sulforhodamine B (SRB) or MTT assays are commonly used to measure the anti-proliferative effects of these derivatives against various human cancer cell lines. researchgate.netnih.gov These assays determine the concentration at which the compound inhibits cell growth by 50% (IC50). For instance, compound K22 showed significant anti-proliferative efficacy against the MCF-7 breast cancer cell line with an IC50 of 1.3 µM. nih.govrsc.org Another derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited an IC50 value of 14.3 µM in the HCT116 human colorectal cancer cell line. researchgate.net

Colony Formation Assays: This assay assesses the long-term effect of a compound on a cell's ability to proliferate and form colonies. It was demonstrated that N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 strongly inhibited colony formation in MCF-7 cells. nih.gov

Cell Cycle Analysis: To determine the mechanistic impact on cell division, cell cycle analysis is performed. This technique revealed that certain 1H-indazole-3-amine derivatives can arrest the cell cycle, preventing cells from progressing through the division phases. nih.gov Similarly, the PLK4 inhibitor K22 was shown to arrest MCF-7 cell division by disrupting centrosome replication. nih.gov

Apoptosis Assays: These assays are used to confirm if the compounds induce programmed cell death. Studies confirmed that 1H-indazol-6-amine derivatives can trigger apoptosis in a dose-dependent manner. nih.govresearchgate.net

| Compound | Target | Enzymatic IC50 | Cell Line | Cell-Based IC50 | Source |

|---|---|---|---|---|---|

| K22 (an N-(1H-indazol-6-yl)benzenesulfonamide derivative) | PLK4 | 0.1 nM | MCF-7 (Breast Cancer) | 1.3 µM | nih.govrsc.org |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | Not Specified | N/A | HCT116 (Colorectal Cancer) | 14.3 µM | researchgate.net |

| CFI-400437 (an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one derivative) | PLK4 | 2.8 nM | MDA-MB-231 (Breast Cancer) | 0.029 µM | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-Propyl-1H-indazol-6-amine with high purity?

- Methodological Answer : The compound can be synthesized via copper-catalyzed intramolecular N-arylation, a method validated for structurally similar indazole derivatives. Key steps include refluxing in ethanol under controlled conditions and subsequent crystallization to achieve >98% purity. Solvent selection (e.g., ethanol or DMSO) and reaction time optimization are critical to minimize byproducts . Post-synthesis purification via column chromatography or HPLC is recommended, as evidenced in studies of analogous indazole amines .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation, as demonstrated for methyl-substituted indazole derivatives (mean C–C bond accuracy: 0.002 Å; R factor: 0.039) . Complementary techniques include - and -NMR for verifying substituent positions and LC-MS for molecular weight confirmation .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Solubility in DMSO or ethanol (10 mM stock solutions) is preferred for long-term stability, as shown in studies of 1-methyl-1H-indazol-6-amine . Avoid exposure to oxidizing agents, which may degrade the indazole core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in the propyl chain (e.g., branching, halogenation) and indazole substituents (e.g., nitro, amino groups).

- Step 2 : Screen against target receptors (e.g., kinase or GPCR assays) using in vitro models. For example, pyrazole-pyrimidine hybrids have shown antimicrobial activity via morpholine-mediated interactions .

- Step 3 : Employ molecular docking to correlate substituent effects with binding affinity. Prioritize compounds with IC values <10 μM for further in vivo validation .

Q. What mechanistic pathways should be investigated if this compound exhibits contradictory bioactivity across studies?

- Methodological Answer :

- Hypothesis Testing : Assess whether discrepancies arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability (e.g., pH-dependent degradation).

- Experimental Design :

- Conduct time-resolved stability assays under physiological conditions (pH 7.4, 37°C) .

- Use isothermal titration calorimetry (ITC) to compare binding kinetics across cell membranes .

- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent, temperature) influencing bioactivity .

Q. How can researchers validate the selectivity of this compound for its putative molecular targets?

- Methodological Answer :

- Target Profiling : Use high-throughput screening (HTS) panels (e.g., Eurofins Pharma Discovery Services) to assess off-target effects.

- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., AMPA receptor antagonists) to confirm specificity .

- CRISPR-Cas9 Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Data-Driven Research Considerations

Q. What analytical techniques are critical for resolving conflicting purity reports in this compound batches?

- Methodological Answer :

- Quantitative Analysis : Combine HPLC (≥95% purity threshold) with charged aerosol detection (CAD) for non-UV-active impurities .

- Comparative Spectroscopy : Cross-validate NMR and FT-IR spectra against reference standards (e.g., NIST databases) .

Q. How can interdisciplinary approaches enhance the pharmacological evaluation of this compound?

- Methodological Answer :

- In Silico-Experimental Integration : Use molecular dynamics simulations to predict metabolic pathways (e.g., CYP450 interactions) before in vivo testing .

- Translational Studies : Collaborate with computational chemists and pharmacologists to align preclinical data with clinical endpoints, as demonstrated in mGluR5 ligand research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.